4-(Chloromethyl)-5-(m-tolyl)isoxazole
Description
4-(Chloromethyl)-5-(m-tolyl)isoxazole is a heterocyclic compound featuring an isoxazole core substituted with a chloromethyl group at position 4 and a meta-methylphenyl (m-tolyl) group at position 5. The chloromethyl group enhances reactivity as a leaving group, making the compound valuable in nucleophilic substitution reactions for pharmaceutical and agrochemical synthesis. The m-tolyl substituent contributes to lipophilicity and influences intermolecular interactions in crystalline states .
Properties
IUPAC Name |
4-(chloromethyl)-5-(3-methylphenyl)-1,2-oxazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10ClNO/c1-8-3-2-4-9(5-8)11-10(6-12)7-13-14-11/h2-5,7H,6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VNYQPYXUOAHTPQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C2=C(C=NO2)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.65 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
4-(Chloromethyl)-5-(m-tolyl)isoxazole is a synthetic compound that has garnered interest in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
This compound features an isoxazole ring, which is a five-membered heterocyclic compound containing both nitrogen and oxygen. The presence of the chloromethyl group enhances its reactivity, allowing it to participate in various chemical reactions, which can lead to the development of derivatives with improved biological properties.
Biological Activity Overview
The biological activity of this compound has been explored in several studies, highlighting its potential as an antimicrobial and anticancer agent. The following sections detail specific activities and findings from recent research.
Antimicrobial Activity
Research indicates that derivatives of this compound exhibit significant antimicrobial properties. A study evaluated its effectiveness against various Gram-positive and Gram-negative bacterial strains, demonstrating promising results in inhibiting bacterial growth. The compound's mechanism appears to involve disruption of bacterial cell wall synthesis and function, although further studies are needed to elucidate the exact pathways involved.
Anticancer Potential
The anticancer activity of this compound has been investigated in several cancer cell lines. Notably, it has shown cytotoxic effects against human lung carcinoma (A549) and prostate adenocarcinoma (LNCaP) cells. The compound's IC50 values indicate potent activity, suggesting it may inhibit cell proliferation through mechanisms such as apoptosis induction and microtubule destabilization.
| Cell Line | IC50 Value (µM) | Mechanism |
|---|---|---|
| A549 | 0.99 | Microtubule destabilization |
| LNCaP | 0.301 | Apoptosis induction |
Case Studies
- Study on Anticancer Activity : In a comprehensive study, compounds derived from this compound were tested against various cancer cell lines. The results showed that these compounds could significantly reduce cell viability at nanomolar concentrations, indicating their potential as effective anticancer agents .
- Antimicrobial Efficacy : Another study focused on the antimicrobial properties of this compound against a range of bacterial strains. The findings revealed that it exhibited higher antibacterial activity compared to standard antibiotics, showcasing its potential as a novel antimicrobial agent .
The biological activity of this compound is attributed to several mechanisms:
- Microtubule Disruption : Similar to other isoxazole derivatives, it may interfere with microtubule dynamics, essential for mitosis.
- Apoptotic Pathways : It has been shown to activate apoptotic pathways in cancer cells, leading to programmed cell death.
- Antibacterial Mechanisms : The compound may target bacterial cell wall synthesis or function, contributing to its antimicrobial effects.
Comparison with Similar Compounds
Substituent Position and Halogen Effects
- 4-(Chloromethyl)-3-(4-fluorophenyl)-5-methylisoxazole (CAS 1254966-67-0): Molecular Formula: C₁₁H₉ClFNO. The methyl group at position 5 reduces steric hindrance relative to bulkier aryl groups . Applications: Fluorinated analogs are often explored for enhanced metabolic stability in drug candidates.
- 5-(Chloromethyl)-3-(4-chlorophenyl)isoxazole (CAS 5301-02-0): Molecular Formula: C₁₀H₇Cl₂NO. Key Differences: Dual chlorine substituents (chloromethyl and 4-chlorophenyl) increase molecular weight (228.07 g/mol) and lipophilicity. The absence of a methyl group on the phenyl ring reduces steric effects compared to m-tolyl derivatives . Melting Point: 103–105°C, higher than many non-chlorinated analogs due to stronger van der Waals forces .
Heterocyclic Core Modifications
- 4-(Chloromethyl)-2-phenyl-1,3-thiazole (CAS 4771-31-7):
Functional Group Variations
- 5-Amino-4-chloro-3-methylisoxazole: Key Differences: The amino group at position 5 replaces chloromethyl, enabling hydrogen bonding and increasing solubility in polar solvents. This modification is critical for designing kinase inhibitors or antimicrobial agents .
Crystallography and Conformation
- Isostructural Halogen Derivatives : Compounds 4 and 5 in (chlorophenyl vs. fluorophenyl) exhibit nearly identical triclinic crystal structures (P 1 symmetry) but differ in halogen size, affecting lattice packing. Chlorine’s larger atomic radius leads to slight adjustments in unit cell parameters .
- Planarity and Conformation : In chloromethyl-substituted isoxazoles, the aromatic rings (e.g., m-tolyl) often adopt a near-planar conformation, while perpendicular orientations are observed in fluorophenyl derivatives due to steric and electronic factors .
Data Tables
Table 1: Physicochemical Properties of Selected Isoxazoles
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Melting Point (°C) | Key Substituents |
|---|---|---|---|---|
| 4-(Chloromethyl)-5-(m-tolyl)isoxazole | C₁₁H₁₀ClNO | 207.66 | Not reported | 4-ClCH₂, 5-m-tolyl |
| 5-(Chloromethyl)-3-(4-chlorophenyl) | C₁₀H₇Cl₂NO | 228.07 | 103–105 | 5-ClCH₂, 3-4-ClPh |
| 4-(Chloromethyl)-3-(4-fluorophenyl)-5-methyl | C₁₁H₉ClFNO | 225.65 | Not reported | 4-ClCH₂, 3-4-FPh, 5-CH₃ |
Preparation Methods
General Strategy
The preparation of this compound typically involves the construction of the isoxazole ring via cyclization of appropriate precursors, followed by chloromethylation at the 4-position. The key steps include:
- Formation of the isoxazole core by cyclization of β-diketones or β-keto oximes with hydroxylamine derivatives.
- Introduction of the m-tolyl substituent via arylation or condensation reactions.
- Chloromethylation of the isoxazole ring at the 4-position using chloromethylating agents under acidic conditions.
Detailed Preparation Methodologies
Preparation via Cyclization of β-Diketones and Hydroxylamine Hydrochloride
A widely reported method involves the reaction of methyl ethyl diketone with hydroxylamine hydrochloride to form an intermediate isoxazole derivative, which is then chloromethylated.
-
- Methyl ethyl diketone and hydroxylamine hydrochloride are combined in a flask.
- The mixture is warmed to 42–47 °C.
- Salt of wormwood (a catalyst or additive) is added gradually.
- The reaction mixture is refluxed until completion.
- After cooling, the mixture is filtered and separated into organic and aqueous layers.
- The organic layer is dried over anhydrous sodium sulfate and filtered to obtain the crude isoxazole intermediate.
-
- The crude isoxazole, trioxymethylene (a chloromethylating agent), and 1,4-dioxane are combined in a flask.
- Concentrated hydrochloric acid is added.
- The mixture is mechanically stirred and heated to 30–50 °C.
- Hydrogen chloride gas is bubbled through to saturation.
- The temperature is raised to 80–100 °C for reflux.
- Hydrogen chloride bubbling continues until the crude product is fully reacted.
- After reaction completion, the mixture is concentrated under reduced pressure to remove 1,4-dioxane and water.
- The residual liquid is purified by vacuum distillation to isolate the final product with purity above 98%.
Alternative Approaches via Diarylisoxazole Intermediates
Research literature describes the synthesis of 4,5-diarylisoxazole derivatives, which can be adapted for the preparation of this compound by modifying the aryl substituents.
- Starting from 4-chlorophenylacetone and nitrosomethylbenzene derivatives, the isoxazole ring is formed via cyclization.
- Subsequent alkylation or chloromethylation at the 4-position is performed under controlled conditions.
- These methods often involve hydrogenation steps to remove protecting groups and enable further functionalization.
Reaction Conditions and Optimization
| Step | Reagents/Conditions | Temperature (°C) | Time | Notes |
|---|---|---|---|---|
| Isoxazole ring formation | Methyl ethyl diketone + hydroxylamine hydrochloride + salt of wormwood | 42–47 | Until completion | Reflux after salt addition |
| Chloromethylation | Crude isoxazole + trioxymethylene + 1,4-dioxane + conc. HCl + HCl gas | 30–50 (initial), then 80–100 (reflux) | Until full reaction | Continuous HCl gas saturation required |
| Purification | Reduced pressure distillation + vacuum rectification | N/A | N/A | Removal of solvents and volatiles |
Purification and Characterization
- The final product is purified by vacuum distillation to separate it from solvents and by-products.
- Purity is typically confirmed to be above 98% using chromatographic and spectroscopic methods.
- Characterization data include melting point determination, NMR (1H and 13C), IR spectroscopy, and mass spectrometry.
Research Findings and Notes
- The use of 1,4-dioxane in the chloromethylation step is critical but poses challenges due to its boiling point close to water, complicating solvent recovery. The method includes vacuum drying with water-removing agents to address this.
- The reaction requires careful control of hydrogen chloride saturation and reflux temperature to ensure complete conversion without decomposition.
- Alternative synthetic routes involving diarylisoxazole intermediates allow for structural modifications and have been used to develop analogues with varied biological activities.
- Spectroscopic data confirm the successful introduction of chloromethyl and m-tolyl groups on the isoxazole ring, ensuring the structural integrity of the target compound.
Summary Table of Preparation Methods
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for preparing 4-(Chloromethyl)-5-(m-tolyl)isoxazole?
- Methodology : The compound is synthesized via a multi-step process:
Oxime Formation : Substituted aromatic aldehydes (e.g., m-tolualdehyde) react with hydroxylamine hydrochloride under alkaline conditions (NaOH) to form oxime intermediates (80–90% yield) .
Cyclization : Oximes undergo cyclization using N-chlorosuccinimide (NCS) in dichloromethane (DCM) with triethylamine (TEA) as a base, yielding (3-substituted phenyl)isoxazol-5-yl)methanol derivatives (65–75% yield) .
Chlorination : The hydroxymethyl group is replaced with chlorine using Cl₂ gas or phosphorus pentachloride (PCl₅) under controlled conditions (e.g., 0°C in DCM) to introduce the chloromethyl moiety (85% yield) .
Q. What analytical techniques confirm the structure and purity of this compound?
- Methodology :
- IR Spectroscopy : Identifies functional groups (e.g., C-Cl stretch at ~600–800 cm⁻¹, isoxazole ring vibrations at ~1600 cm⁻¹) .
- ¹H-NMR : Confirms substitution patterns (e.g., m-tolyl aromatic protons at δ 7.2–7.4 ppm, chloromethyl protons at δ 4.5–4.7 ppm) .
- Mass Spectrometry : Validates molecular weight (e.g., [M+H]⁺ peak at m/z 222.6) .
- Elemental Analysis : Ensures stoichiometric purity (C, H, N within ±0.3% of theoretical values) .
- TLC and Melting Point : Assess reaction progress and purity (e.g., Rf = 0.53 in chloroform; mp ~96–98°C) .
Advanced Research Questions
Q. How can reaction conditions be optimized to enhance safety and efficiency during chlorination?
- Methodology :
- Alternative Chlorinating Agents : Replace Cl₂ gas with PCl₅ or SOCl₂ to reduce equipment corrosion and gas-handling risks .
- Flow Chemistry : Implement continuous flow systems to control exothermic reactions and improve scalability .
- Low-Temperature Chlorination : Perform reactions at 0–5°C to minimize side products (e.g., over-chlorination) while maintaining yields >80% .
Q. What strategies elucidate the structure-activity relationship (SAR) of this compound derivatives?
- Methodology :
- Substituent Variation : Synthesize derivatives with electron-donating (e.g., -OCH₃) or withdrawing (e.g., -NO₂) groups on the phenyl ring.
- Biological Assays : Test cytotoxicity against cancer cell lines (e.g., MCF-7 breast cancer) using MTT assays. For example:
- The trifluoromethyl analogue of a related isoxazole showed 8-fold higher activity (IC₅₀ = 2.63 μM) compared to the non-fluorinated parent compound (IC₅₀ = 19.72 μM) .
- Computational Modeling : Use DFT calculations to correlate substituent effects with HOMO-LUMO gaps and electrostatic potential maps .
Q. How can researchers design experiments to evaluate antimicrobial efficacy against multidrug-resistant pathogens?
- Methodology :
- Broth Microdilution Assays : Follow CLSI guidelines to determine minimum inhibitory concentrations (MICs) against ESKAPE pathogens (e.g., S. aureus, E. coli) .
- Zone of Inhibition Studies : Compare activity to standard antibiotics (e.g., ciprofloxacin) on agar plates. Derivatives with bulky aryl groups show enhanced Gram-positive activity .
- Time-Kill Curves : Assess bactericidal/fungicidal kinetics at 2× MIC concentrations .
Q. What computational methods predict the reactivity and electronic properties of this compound?
- Methodology :
- Density Functional Theory (DFT) : Calculate frontier molecular orbitals to predict nucleophilic/electrophilic sites. The chloromethyl group’s σ* orbital strongly influences substitution reactivity .
- Hirshfeld Surface Analysis : Map intermolecular interactions (e.g., C–H···O) in crystal structures to guide solubility optimization .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
